Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate
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Overview
Description
Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a methoxyphenylamino group, and an oxoethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate typically involves the reaction of benzyl chloroformate with 2-(2-methoxyphenylamino)-2-oxoethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenylamino group may play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the methoxyphenylamino group, making it less specific in its biological activity.
2-(2-Methoxyphenylamino)-2-oxoethylcarbamate: Lacks the benzyl group, which may affect its overall stability and reactivity.
Uniqueness
Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is unique due to the presence of both the benzyl and methoxyphenylamino groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is a complex organic compound with notable biological activity. This article delves into its mechanisms, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a carbamate functional group, a benzyl moiety, and an amino group substituted with a methoxy group on the phenyl ring. This structural complexity enhances its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Interactions : The methoxy group enhances lipophilicity, potentially improving membrane permeability. The amino group can form hydrogen bonds with biological targets, while the carbamate moiety may interact with enzymes or receptors.
- Enzyme Modulation : Compounds with similar structures have been shown to modulate enzyme activity, particularly in pathways related to inflammation and cell stress responses .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial effects. The presence of amino and methoxy groups contributes to this activity, making it a candidate for further investigation in antimicrobial drug development.
Cytoprotective Effects
A study highlighted the compound's potential in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress. This protective effect is crucial in diabetes management, as ER stress is linked to β-cell dysfunction and death. The compound exhibited significant potency with an EC50 of 0.1 ± 0.01 μM, indicating strong β-cell protective activity .
Comparative Analysis of Related Compounds
To better understand the biological profile of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzyl Carbamate | Basic carbamate structure | Intermediate in drug synthesis |
4-Methoxybenzamide | Contains methoxy group | Exhibits anti-inflammatory properties |
N-Benzyl-N-(4-methoxyphenyl)urea | Urea derivative | Potential antitumor activity |
This table illustrates how structural variations can influence biological activity, emphasizing the unique profile of this compound due to its specific functional groups.
Case Studies
- Cytoprotection Against ER Stress : The compound was tested for its ability to protect pancreatic β-cells from ER stress-induced apoptosis. Results showed that it not only protected cells but also improved their viability significantly under stress conditions .
- Antimicrobial Testing : In vitro studies demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against common pathogens, suggesting its potential as a lead compound for antibiotic development.
Properties
Molecular Formula |
C17H18N2O4 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
benzyl N-[2-(2-methoxyanilino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H18N2O4/c1-22-15-10-6-5-9-14(15)19-16(20)11-18-17(21)23-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
ZBXFKWJMXGTNPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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